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molecular formula C10H12O2 B083569 Methyl 2,5-dimethylbenzoate CAS No. 13730-55-7

Methyl 2,5-dimethylbenzoate

Cat. No. B083569
M. Wt: 164.2 g/mol
InChI Key: YILVOENZHZWHHK-UHFFFAOYSA-N
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Patent
US07932281B2

Procedure details

In methanol (30 ml), 2,5-dimethylbenzoic acid (1.772 g) was dissolved. The reaction solution was added with concentrated sulfuric acid (0.7 ml) and the whole was refluxed under heating for 17 hours. After having been cooled to room temperature, the reaction solution was concentrated under reduced pressure. The resultant residue was added with a saturated aqueous sodium hydrogen carbonate solution to make the pH thereof to 9, followed by extraction with chloroform. The organic layer was washed with a saturated saline solution and dried with anhydrous sodium sulfate. After a drying agent was filtrated out, the filtrate was concentrated under reduced pressure. The resultant residue was purified through silica gel column chromatography (hexane/ethyl acetate), thereby obtaining the subject compound (1.9353 g) as a pale-yellow oily substance.
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
1.772 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[CH3:17]O>>[CH3:17][O:5][C:4](=[O:6])[C:3]1[CH:7]=[C:8]([CH3:11])[CH:9]=[CH:10][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
0.7 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
1.772 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=C(C=C1)C
Name
Quantity
30 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the whole was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 17 hours
Duration
17 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The resultant residue was added with a saturated aqueous sodium hydrogen carbonate solution
EXTRACTION
Type
EXTRACTION
Details
to 9, followed by extraction with chloroform
WASH
Type
WASH
Details
The organic layer was washed with a saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After a drying agent was filtrated out
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified through silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC(=C1)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9353 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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